1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

This 1,1-dimethyl benzazepine-3-carboxamide (CAS 2411283-86-6) delivers a unique achiral scaffold for medicinal chemistry. The gem-dimethyl quaternary carbon at C-1 eliminates chirality while imposing steric constraints absent in 1-methyl analogs. Its primary carboxamide at N-3 enables facile conversion to nitriles, tetrazoles, and substituted amides, supporting parallel library synthesis without de novo scaffold construction. Specified at ≥95% purity, it serves as a reliable building block or reference standard for HPLC method validation. Researchers should verify structural identity to ensure experimental reproducibility and avoid the SAR and reactivity risks of generic substitutions. For research use only; not for human or veterinary applications.

Molecular Formula C13H18N2O
Molecular Weight 218.3
CAS No. 2411283-86-6
Cat. No. B2608096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide
CAS2411283-86-6
Molecular FormulaC13H18N2O
Molecular Weight218.3
Structural Identifiers
SMILESCC1(CN(CCC2=CC=CC=C21)C(=O)N)C
InChIInChI=1S/C13H18N2O/c1-13(2)9-15(12(14)16)8-7-10-5-3-4-6-11(10)13/h3-6H,7-9H2,1-2H3,(H2,14,16)
InChIKeyANCHOXYFHTWTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide (CAS 2411283-86-6): Structural Identity and Basic Procurement Parameters


1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide (CAS 2411283-86-6) is a small-molecule organic compound belonging to the tetrahydro-3-benzazepine class, distinguished by geminal dimethyl substitution at the 1-position and a primary carboxamide moiety at the 3-position [1]. The compound has a molecular formula of C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol, placing it within the same molecular space as key pharmacologically active benzazepines such as lorcaserin and fenoldopam, yet its discrete substitution pattern imparts distinct chemical reactivity and biological interaction potential . Procurement of this compound is typically for use as a synthetic building block, a reference standard, or a scaffold for medicinal chemistry optimization, making accurate structural specification critical for experimental reproducibility [1].

Why 1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide Cannot Be Interchanged with Generic Tetrahydrobenzazepine Analogs


The tetrahydro-3-benzazepine scaffold is exquisitely sensitive to substitution; even minor changes to the N-3 carboxamide or C-1 alkyl pattern can profoundly alter hydrogen-bonding capacity, conformational rigidity, and steric bulk, thereby affecting target engagement, metabolic stability, and synthetic utility [1]. For instance, the 1,1-dimethyl motif introduces a quaternary carbon center that eliminates chiral complexity at C-1 while imposing unique steric constraints absent in the 1-methyl or 1-unsubstituted analogs that dominate the patent literature . Generic substitution with 2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide (CAS 1341584-21-1) or the simple 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 1781613-66-8) therefore risks altering pharmacophore geometry in structure-activity relationship (SAR) studies or introducing unforeseen reactivity in synthetic sequences .

Quantitative Differentiation Evidence for 1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide Against Closest Structural Analogs


Structural Uniqueness: Geminal Dimethyl and Primary Carboxamide Combination Differentiates from Lorcaserin-Type and Dicarboxamide TLR Agonist Scaffolds

The target compound bears a 1,1-dimethyl group paired with a primary 3-carboxamide, a combination absent from the two most extensively patented benzazepine subclasses: the 5-HT₂C agonist series (e.g., lorcaserin, which requires an 8-chloro and a 1-methyl substituent) and the TLR7/8 agonist dicarboxamide series (which feature a tertiary amide at the 3-position and often a 5-substituent) [1][2]. This precise substitution pattern provides a novel vector for hydrogen-bond donation via the primary amide while eliminating the stereocenter at C-1, simplifying synthetic access and SAR interpretation relative to chiral 1-methyl analogs [2].

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Purity Specification Enabling Reproducible SAR: 95%+ Assay by HPLC Differentiates from Lower-Purity Generic Tetrahydrobenzazepine Carboxamides

Commercial suppliers typically list 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide with a minimum purity of 95% (HPLC), a specification that is critical for SAR studies where impurities at even 5% can confound bioassay results [1]. In contrast, the unsubstituted parent scaffold 2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide (CAS 1341584-21-1) is frequently offered at 97% purity from certain vendors but often lacks the rigorous batch-specific analytical certificates that accompany the 1,1-dimethyl derivative from reputable suppliers . This documented purity threshold reduces batch-to-batch variability in cellular assays and animal studies by ≤5%, thereby minimizing false-positive or false-negative hit identification in high-throughput screening campaigns [1].

Analytical Chemistry Medicinal Chemistry Quality Control

Scalable Synthetic Access via Cyclization Strategies Differentiates from Multi-Step Chiral Resolution-Dependent Routes Required for 1-Methyl Benzazepines

Patents describing scalable synthesis of tetrahydrobenzazepines highlight that the 1,1-dimethyl motif circumvents the need for chiral resolution or asymmetric catalysis required for enantiopure 1-methyl analogs [1]. Synthetic routes to the target compound employ a straightforward cyclization of appropriately substituted precursors, enabling gram-to-kilogram scale production with fewer unit operations compared to lorcaserin or its intermediates [1][2]. This synthetic economy translates to lower procurement costs and faster lead times for research quantities, a practical advantage when ordering multi-gram lots for in vivo pharmacology or process development [2].

Process Chemistry Synthetic Methodology Scale-Up

Distinct Physicochemical Profile: Enhanced Hydrogen-Bond Donor Capacity Relative to N-Methylated Tertiary Amide Analogs

The primary carboxamide at the 3-position endows 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide with two hydrogen-bond donor (HBD) groups, in contrast to the zero HBD character of N,N-dimethyl tertiary amide analogs (e.g., N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxamide) [1]. This difference in HBD count influences solubility, permeability, and target-binding thermodynamics, as primary amides can engage in stronger, more directional hydrogen bonds with protein backbone carbonyls and side-chain polar residues [1]. In drug discovery settings, the primary amide functionality often improves metabolic stability relative to corresponding esters while maintaining acceptable passive permeability, a balance that tertiary amides may not replicate for certain target classes [2].

Physicochemical Property Drug-Likeness Permeability

Regioselective Functionalization Handle: The Primary Amide Enables Direct Late-Stage Diversification Unavailable with 3-Unsubstituted Tetrahydrobenzazepines

The 3-carboxamide group provides a direct synthetic handle for conversion to nitriles, tetrazoles, or N-substituted amides via well-established protocols, thereby enabling rapid analog generation without de novo scaffold synthesis [1]. By contrast, 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 1781613-66-8) lacks this functional group entirely and requires a separate acylation step at the N-3 position to install similar diversity elements, adding at least one synthetic transformation .

Late-Stage Functionalization Library Synthesis Parallel Chemistry

Potential Application Space Orthogonal to Lorcaserin: Empty C-8 Position Allows Halogen or Aryl Introduction for Divergent Kinase or GPCR Selectivity

Unlike lorcaserin, which is fixed with an 8-chloro substituent critical for 5-HT₂C selectivity, 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide maintains an unsubstituted benzene ring [1]. This structural difference allows for systematic SAR exploration at the C-6, C-7, C-8, and C-9 positions, providing a clean scaffold for probing kinase hinge-binding motifs or GPCR orthosteric sites that are sterically precluded by the 8-chloro group [1]. Medicinal chemistry campaigns can therefore evaluate the impact of halogen, methoxy, or aryl substituents on potency and selectivity across target classes without interference from pre-existing ring decoration .

Kinase Inhibitor GPCR Selectivity Profiling

Optimal Application Scenarios for 1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide in Scientific and Industrial Workflows


1. Hit-Finding Screening Libraries for Novel GPCR or Kinase Targets Requiring an Achiral, Primary Amide-Containing Benzazepine Scaffold

When constructing a diversity-oriented screening library, the combination of an achiral 1,1-dimethyl core and a hydrogen-bond-donating primary carboxamide provides a chemotype not covered by existing benzazepine drugs or advanced clinical candidates. This scaffold fills a specific gap for targets where primary amide engagement is favored over tertiary amide or amine motifs [1].

2. Late-Stage Functionalization Platforms for Rapid Analog Synthesis

The primary carboxamide functionality enables straightforward conversion to nitriles, tetrazoles, and substituted amides, allowing parallel synthesis of diverse compound arrays without requiring de novo scaffold construction each time [1][2].

3. Process Chemistry Scale-Up Studies for Achiral Benzazepine Intermediates

The synthetic accessibility of the 1,1-dimethyl scaffold via cyclization, free of chiral resolution steps, makes the compound a cost-effective intermediate for large-scale production of more complex benzazepine derivatives [2].

4. Reference Standard for Analytical Method Development and Impurity Profiling

With a defined 95%+ purity specification, the compound can serve as a reliable reference standard for HPLC method validation and impurity identification in the quality control of benzazepine-containing drug substances [1].

Quote Request

Request a Quote for 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.